molecular formula C18H17ClN2O3 B3505890 4-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide

4-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide

Cat. No.: B3505890
M. Wt: 344.8 g/mol
InChI Key: GWCGRLMPKPYLCF-UHFFFAOYSA-N
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Description

4-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a cyano group, and two ethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-cyano-4,5-diethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions. The process involves careful control of temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Continuous flow reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4-chloro-N-(2-cyano-4,5-diformylphenyl)benzamide.

    Reduction: Formation of 4-chloro-N-(2-amino-4,5-diethoxyphenyl)benzamide.

    Substitution: Formation of 4-amino-N-(2-cyano-4,5-diethoxyphenyl)benzamide or 4-thio-N-(2-cyano-4,5-diethoxyphenyl)benzamide.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of novel materials with specific properties.

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain biological targets, making them candidates for drug development.

Medicine: The compound and its derivatives are explored for their potential therapeutic effects. They may possess anti-inflammatory, anticancer, or antimicrobial properties, which are of interest in the development of new pharmaceuticals.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the design of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and ethoxy groups play a crucial role in its interaction with biological targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-chloro-N-(2-cyano-4-methylphenyl)benzamide
  • 4-chloro-N-(2-pyrazinyl)benzamide
  • 2,4-dichloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide

Comparison: Compared to its analogs, 4-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide is unique due to the presence of two ethoxy groups, which can influence its solubility, reactivity, and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-N-(2-cyano-4,5-diethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-3-23-16-9-13(11-20)15(10-17(16)24-4-2)21-18(22)12-5-7-14(19)8-6-12/h5-10H,3-4H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCGRLMPKPYLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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